molecular formula C17H26O4S B15125852 Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran

Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran

Cat. No.: B15125852
M. Wt: 326.5 g/mol
InChI Key: BXLVDRBXXXGMES-UHFFFAOYSA-N
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Description

Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran (CAS: 93748-47-1; synonyms include 825651-64-7 and 2-[(3R)-4-(benzenesulfonyl)-2,3-dimethylbutan-2-yl]oxyoxane) is a chiral tetrahydropyran derivative featuring a phenylsulfonyl group and a trimethylpropoxy substituent with (2S) stereochemistry. Its molecular formula is C₁₇H₂₆O₄S (molecular weight: 326.5 g/mol), and its structure comprises a six-membered tetrahydropyran ring, a branched propoxy chain, and a sulfonylated aromatic moiety . The compound’s deuterated analog (C₁₇H₂₀D₆O₄S; CAS: 1796539-93-9) is used in isotopic labeling studies, particularly in pharmaceutical research targeting Vitamin D receptors, multiple sclerosis, and COVID-19 .

Key synthetic routes involve Stille coupling and functional group transformations, as seen in the preparation of related γ-lactones and furanones (e.g., 4-(4'-methylsulfonylphenyl)-3-(tributyl-stannyl)-2(5H)-furanone) . The stereospecificity of the 2S-configuration is critical for its biological interactions, as evidenced by its inclusion in G protein-coupled receptor (GPCR) ligand libraries (e.g., L748337 shares structural motifs) .

Properties

IUPAC Name

2-[4-(benzenesulfonyl)-2,3-dimethylbutan-2-yl]oxyoxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4S/c1-14(13-22(18,19)15-9-5-4-6-10-15)17(2,3)21-16-11-7-8-12-20-16/h4-6,9-10,14,16H,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLVDRBXXXGMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 involves several steps. The synthetic route typically includes the reaction of a pyran derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often involve temperatures ranging from 0°C to room temperature and may require inert atmosphere conditions to prevent unwanted side reactions . Industrial production methods are similar but scaled up to accommodate larger quantities, often using continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Reactivity and Stability

The compound’s reactivity is influenced by its substituents and ring structure:

a. Dienone/2H-Pyran Equilibrium
Substituents at the C2 position (e.g., the trimethyl group) can stabilize the 2H-pyran form by introducing steric hindrance to the dienone structure. Electron-withdrawing groups like phenylsulfonyl may further stabilize the 2H-pyran via resonance effects .

b. Hydrolysis and Substitution
The ether oxygen in the propoxy group could undergo hydrolysis under acidic or basic conditions, potentially leading to ring-opening or cleavage. The phenylsulfonyl group, being a strong electron-withdrawing group, may act as a leaving group in nucleophilic substitution reactions.

c. Sulfonyl Group Reactivity
The phenylsulfonyl moiety may participate in elimination reactions or serve as a directing group in electrophilic aromatic substitution, though specific data for this compound are not directly reported .

Substituent Effects on Stability

Structural features of the compound influence its stability and reactivity:

Substituent Effect Mechanism
Trimethyl group (C2)Stabilizes 2H-pyran formSteric hindrance to dienone
Phenylsulfonyl groupElectron-withdrawingResonance stabilization
Tetrahydro-pyran ringConjugation with substituentsDelocalization of electrons

Research Gaps

The available literature focuses on the (2R)-enantiomer (CAS 93748-47-1), with no explicit data on the (2S) configuration . Future studies could explore stereospecific reactions or enantiomer-dependent stability.

Scientific Research Applications

Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Compound 72 : (2R,3S,4S*)-2-(4-Methoxyphenyl)-4-methyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran

  • Structure : Differs in substituents, featuring a 4-methoxyphenyl group and a methyl-propenyl chain instead of phenylsulfonyl-trimethylpropoxy.
  • Synthesis : Prepared via copper(II)–bisphosphine-catalyzed oligomerization of 3,5-dimethylhex-5-en-1-ol and p-tolualdehyde .
  • Key Data :
    • ¹H NMR : δ 5.25 (s, 1H, CH₂=C), 3.78 (s, 3H, OCH₃), 1.32 (d, J = 6.8 Hz, 3H, CH₃).
    • MS (EI) : m/z 272 [M⁺], 257 [M⁺–CH₃] .

Compound 73 : (2S,3S,4S*)-4-Methyl-3-(prop-1-en-2-yl)-2-styryltetrahydro-2H-pyran

  • Structure : Contains a styryl group (C₆H₅CH=CH) instead of phenylsulfonyl.
  • Synthesis : Derived from 3,5-dimethylhex-5-en-1-ol and cinnamaldehyde .
  • Key Data :
    • ¹³C NMR : δ 137.8 (C=C), 126.4–128.7 (aromatic carbons).
    • MS (CI) : m/z 298 [M⁺+1] .

Tetrahydro-2-(2-propynyloxy)-2H-pyran (Compound 1)

  • Structure : Lacks sulfonyl and trimethyl groups; features a propargyl ether.
  • Synthesis : Intermediate in γ-lactone synthesis via Grignard reactions and Pd-catalyzed stannylation .
  • Reactivity : Undergoes Stille coupling to introduce aryl sulfones (e.g., 4-methylsulfonylphenyl) with regioselectivity .

Physicochemical and Spectroscopic Comparisons

Property Target Compound (2S) Compound 72 Compound 73 Tetrahydro-2-(2-propynyloxy)-2H-pyran
Molecular Weight (g/mol) 326.5 272.3 297.4 154.2
Key Functional Groups Ph-SO₂, trimethyl 4-MeO-Ph, propenyl Styryl, propenyl Propargyl ether
¹H NMR (δ) 1.15 (s, 6H, CH₃) 3.78 (s, OCH₃) 6.55–7.40 (styryl) 4.70 (m, OCH₂C≡CH)
MS Fragmentation m/z 327 [M⁺+1] m/z 272 [M⁺] m/z 298 [M⁺+1] m/z 154 [M⁺]

Biological Activity

Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran (CAS Number: 93748-47-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique tetrahydropyran ring structure with a sulfonyl group attached to a phenyl moiety. Its molecular formula is C17H20O4SC_{17}H_{20}O_4S, and it has a molecular weight of approximately 332.49 g/mol. The structure is critical for its interaction with biological targets.

Biological Activity

1. Mechanism of Action

Research indicates that this compound may act as an intermediate in the synthesis of Vitamin D derivatives, which are known for their roles in calcium homeostasis and bone health. The compound's sulfonyl group suggests potential interactions with various biological receptors, impacting cellular signaling pathways.

2. Pharmacological Effects

Studies have highlighted several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest that compounds similar to this compound exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatorySignificant reduction in inflammatory markers ,
NeuroprotectionImproved neuronal survival in vitro ,
Vitamin D SynthesisIntermediate in Vitamin D analog synthesis

Case Studies

Case Study 1: Anti-inflammatory Potential

A study conducted by Tsuji et al. (2007) explored the synthesis of Vitamin D derivatives using this compound as an intermediate. The results indicated that these derivatives exhibited significant anti-inflammatory effects in animal models of arthritis. The mechanism was attributed to the modulation of cytokine production.

Case Study 2: Neuroprotective Effects

In a separate investigation, the neuroprotective properties were evaluated in a model of oxidative stress-induced neuronal damage. The compound demonstrated a dose-dependent increase in neuronal viability and reduced markers of apoptosis, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Q & A

Q. Table 1. Key Synthetic Parameters for Phenylsulfonyl Introduction

ParameterOptimal ConditionsYield RangeReference
CatalystPdCl2(PPh3)227–88%
Temperature0–25°C-
SolventTetrahydrofuran (THF)-

Q. Table 2. NMR Spectral Signatures for Stereochemical Analysis

Proton Positionδ (ppm) RangeCoupling Constants (JJ, Hz)Diagnostic Use
H-2 (tetrahydropyran)3.5–4.2J2,3=810J_{2,3} = 8–10Chair conformation
H-3 (phenylsulfonyl)7.5–8.1Jmeta=23J_{meta} = 2–3Aromatic substitution

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